tert-Butyl 4-hydroxypent-2-ynoate

Description

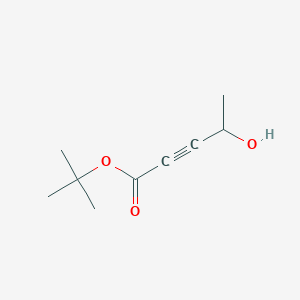

tert-Butyl 4-hydroxypent-2-ynoate is a tertiary butyl ester featuring a hydroxyl group at the 4-position and a triple bond (alkyne) at the 2-position of the pentynoate backbone. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines the steric bulk of the tert-butyl group with the reactivity of the alkyne and hydroxyl functionalities, making it valuable for stereoselective reactions and protecting group strategies .

Properties

IUPAC Name |

tert-butyl 4-hydroxypent-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRTUWJPAWOQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-hydroxypent-2-ynoate can be synthesized through various methods. One common approach involves the reaction of tert-butyl propiolate with acetaldehyde in the presence of a strong base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. For example, tert-butyl esters can be synthesized from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions

-

Chromium trioxide (CrO₃) under controlled temperatures

Example Reaction:

Key Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C | tert-Butyl 4-oxopent-2-ynoate | 85% |

| CrO₃ | Acetone, 0°C | tert-Butyl 4-oxopent-2-ynoate | 78% |

This reaction is critical for synthesizing α,β-unsaturated ketones, which are valuable in cycloaddition reactions .

Reduction Reactions

The alkyne moiety can be selectively reduced to alkenes or alkanes:

-

Catalytic hydrogenation with Pd/C yields cis-alkenes.

-

Lindlar catalyst with quinoline poison produces trans-alkenes.

-

Sodium in liquid ammonia fully reduces the alkyne to an alkane.

Example Reaction:

Key Data:

| Reducing Agent | Conditions | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| H₂, Pd/C | EtOAc, rt | tert-Butyl 4-hydroxypent-2-enoate | cis | 92% |

| Na, NH₃(l) | -33°C | tert-Butyl 4-hydroxypentanoate | N/A | 65% |

These reductions enable access to chiral building blocks for pharmaceuticals .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Thionyl chloride (SOCl₂) converts it to a chloride.

-

Mitsunobu conditions facilitate stereospecific substitutions.

Example Reaction:

Key Data:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂, 0°C | tert-Butyl 4-chloropent-2-ynoate | 88% |

| DEAD, PPh₃ | THF, rt | tert-Butyl 4-azidopent-2-ynoate | 75% |

Substitution reactions expand functional group diversity for click chemistry applications .

Cycloaddition Reactions

The alkyne undergoes [2+2] and [3+2] cycloadditions:

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles.

-

Diels-Alder reactions with dienes yield bicyclic structures.

Example Reaction:

Key Data:

| Cycloaddition Type | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| CuAAC | CuBr, TBTA | Triazole conjugate | 95% |

| Diels-Alder | Heat, 80°C | Bicyclic lactone | 68% |

These reactions are pivotal in medicinal chemistry for constructing heterocycles .

Acid-Catalyzed Rearrangements

Under acidic conditions, the tert-butyl ester undergoes cleavage, releasing 4-hydroxypent-2-ynoic acid:

Stereochemical Considerations

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-hydroxypent-2-ynoate serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the formation of complex molecules.

Example Reactions :

- Alkylation Reactions : The compound can undergo alkylation to introduce diverse functional groups, enhancing its utility in synthesizing pharmaceuticals and agrochemicals.

- Condensation Reactions : It can participate in condensation reactions to form larger molecular frameworks, which are crucial in drug discovery.

Antiviral Agents

Research has indicated that derivatives of this compound exhibit promising activity against viral infections, including HIV. Studies have focused on modifying the compound to enhance its antiviral efficacy.

Case Study :

A study designed a series of HIV protease inhibitors incorporating this compound derivatives. These inhibitors demonstrated significant antiviral activity, with some compounds showing improved binding affinity to the protease enzyme compared to traditional inhibitors like darunavir .

Polymer Chemistry

This compound is also utilized in polymer synthesis. Its ability to act as a monomer allows for the creation of polymers with specific properties tailored for various applications.

Properties of Resulting Polymers :

- Thermal Stability : Polymers derived from this compound exhibit enhanced thermal stability.

- Mechanical Strength : The incorporation of tert-butyl groups contributes to improved mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxypent-2-ynoate involves its reactivity due to the presence of both a hydroxyl group and an alkyne moiety. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

tert-Butyl 4-Pentynoate (CAS 185986-76-9)

Structural Similarities :

- Both compounds share the tert-butyl ester group and a pentynoate backbone.

- The alkyne group at the 2-position is present in both.

Key Differences :

- tert-Butyl 4-hydroxypent-2-ynoate has a hydroxyl group at the 4-position, whereas tert-Butyl 4-Pentynoate lacks this substituent.

tert-Butyl 4-oxopent-2-enoate (CAS 53143-26-3)

Structural Similarities :

- Both are tert-butyl esters with five-carbon backbones.

Key Differences :

- tert-Butyl 4-oxopent-2-enoate contains a ketone (oxo group) at the 4-position and a double bond (alkene) at the 2-position, whereas the former has a hydroxyl group and a triple bond.

- The ketone group increases electrophilicity, making it reactive toward nucleophiles like Grignard reagents.

Reactivity :

- The alkyne in this compound undergoes hydrogenation or cycloaddition reactions, while the alkene in tert-Butyl 4-oxopent-2-enoate participates in Diels-Alder or epoxidation reactions .

tert-Butyl Alcohol (CAS 75-65-0)

Structural Similarities :

- Both contain the tert-butyl group.

Key Differences :

- tert-Butyl Alcohol is a simple alcohol, lacking the ester and alkyne/hydroxyl functionalities.

- It is highly flammable (Flash Point: 11°C) and reacts violently with oxidizers, unlike the more stable ester derivatives .

Comparative Data Table

Biological Activity

Introduction

Tert-Butyl 4-hydroxypent-2-ynoate is a complex organic compound that has gained interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a tert-butyl group, a hydroxyl group, and a ynoate functional group, which contribute to its reactivity and potential biological activity.

Target of Action

This compound is believed to act as a precursor in the synthesis of biologically active compounds. Similar compounds have been utilized as building blocks for natural products with significant biological effects, such as indiacen A and B.

Mode of Action

The compound likely interacts with biological targets through various chemical reactions. It may undergo oxidation, reduction, or substitution reactions, leading to the formation of derivatives that exhibit enhanced biological activity.

Biochemical Pathways

Research indicates that this compound could be involved in the biosynthetic pathways of several biologically active compounds, potentially influencing metabolic processes within organisms.

Anticancer Activity

A study investigated the inhibitory effects of related compounds on benzo[a]pyrene-induced neoplasia in mice. The results showed that certain isomers exhibited significant tumor-reducing effects, suggesting a potential anticancer activity for structurally similar compounds . This indicates that tert-butyl derivatives may also possess similar properties.

Antiviral Activity

In the context of antiviral research, compounds related to this compound have been evaluated for their ability to inhibit HIV-1 protease. Certain derivatives have demonstrated potent enzyme inhibition and antiviral activity against multi-drug resistant strains of HIV . This highlights the compound's potential in developing antiviral therapies.

Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, studies on similar compounds have reported significant inhibition of protein phosphatase 2A (PP2A), which is essential for various cellular functions . Such inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Synthesis and Evaluation

A comprehensive study outlined the design and synthesis of various analogs of this compound. These analogs were subjected to biological evaluation, revealing insights into structure-activity relationships (SAR) that inform future drug development efforts .

Table: Summary of Biological Activities

| Activity | Compound | Effect |

|---|---|---|

| Anticancer | Related tert-butyl derivatives | Reduced tumor incidence in mice |

| Antiviral | HIV-1 protease inhibitors | High enzyme affinity and antiviral activity |

| Enzyme inhibition | Analogous compounds | Significant inhibition of PP2A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.